

Molybdenum-98 Isotopic Abundance in Nature: A Technical Guide

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Compound of Interest

Compound Name: Molybdenum-98

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This technical guide provides a comprehensive overview of the natural isotopic abundance of **Molybdenum-98** (^{98}Mo), including quantitative data, detailed experimental protocols for its determination, and a visualization of the analytical workflow. Molybdenum is a crucial trace element in various biological and industrial processes, and understanding its isotopic composition is vital for a range of scientific applications, from geological and environmental studies to the development of medical isotopes.

Quantitative Data: Natural Abundance of Molybdenum Isotopes

Molybdenum (Mo) has seven naturally occurring isotopes.[1] **Molybdenum-98** is the most abundant of these, comprising approximately 24.13% to 24.3% of natural molybdenum.[2][3][4] The isotopic composition of naturally occurring molybdenum is summarized in the table below.

Isotope	Atomic Mass (Da)	Natural Abundance (atom %)	Nuclear Spin (I)
⁹² Mo	91.906809 (4)	14.649 (106) - 14.84 (35)	0
⁹⁴ Mo	93.9050853 (26)	9.187 (33) - 9.25 (12)	0
⁹⁵ Mo	94.9058411 (22)	15.873 (30) - 15.92 (13)	5/2
⁹⁶ Mo	95.9046785 (22)	16.673 (8) - 16.68 (2)	0
⁹⁷ Mo	96.9060205 (22)	9.55 (8) - 9.582 (15)	5/2
⁹⁸ Mo	97.9054073 (22)	24.13 (31) - 24.292 (80)	0
¹⁰⁰ Mo	99.907477 (6)	9.63 (23) - 9.744 (65)	0

Note: The ranges in natural abundance reflect the variability in reported values from different sources and measurement techniques.[3][4][5][6] ¹⁰⁰Mo is technically unstable and undergoes double beta decay with an extremely long half-life.[2][7]

Experimental Protocols for Isotopic Abundance Determination

The precise and accurate determination of molybdenum's isotopic abundance is primarily achieved through two advanced mass spectrometry techniques: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS), particularly Negative TIMS (N-TIMS).

2.1. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS has become a cornerstone technique for molybdenum isotope analysis in geochemistry and other fields.[8]

- Sample Preparation and Purification:

- Digestion: Geological or other sample matrices are completely dissolved, often using strong acids like aqua regia.[9]
- Chromatographic Separation: A crucial step is the separation of molybdenum from the sample matrix to avoid isobaric interferences (elements with isotopes of the same mass as molybdenum isotopes, such as Zirconium and Ruthenium).[10][11] This is typically achieved using ion-exchange chromatography.[9][12] A common method involves using a chelating resin like Chelex-100, which allows for the efficient separation of Mo from elements like iron.[9][10] More recent methods also employ resins like TEVA.[13]
- Double-Spike Addition: To correct for instrumental mass fractionation, a "double spike" of two enriched molybdenum isotopes (e.g., ^{97}Mo and ^{100}Mo) is often added to the sample before processing.[14][15]
- Instrumentation and Measurement:
 - Instrument: A multi-collector inductively coupled plasma mass spectrometer, such as the Thermo Scientific Neoma MS/MS MC-ICP-MS, is used.[8] These instruments are equipped with multiple Faraday cup detectors to simultaneously measure the ion beams of different isotopes.[16]
 - Plasma Conditions: The purified sample solution is introduced into an argon plasma, which ionizes the molybdenum atoms. The instrumental configurations, including cone combinations and plasma conditions, are optimized to enhance sensitivity and minimize matrix effects.[8]
 - Data Acquisition: The ion beams of the different molybdenum isotopes are directed into their respective Faraday cups for simultaneous measurement. Data is typically collected in blocks of multiple cycles.[13]
- Data Correction:
 - Mass Bias Correction: The data is corrected for instrumental mass discrimination using the known isotopic ratio of the added double spike.[15] Alternatively, palladium spiking and normalization to the $^{105}\text{Pd}/^{104}\text{Pd}$ ratio can be used.[9]

- Interference Correction: Mathematical corrections are applied to account for any remaining isobaric interferences.

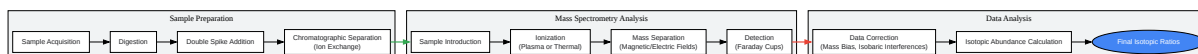
2.2. Negative Thermal Ionization Mass Spectrometry (N-TIMS)

N-TIMS is another high-precision technique for molybdenum isotope analysis, often favored for its high precision with smaller sample sizes.[\[16\]](#)[\[17\]](#)

- Sample Preparation and Purification:
 - Separation: Similar to MC-ICP-MS, a thorough chemical separation of molybdenum is required. A two-stage anion exchange chromatographic procedure is often employed to purify Mo from silicate and metal matrices.[\[12\]](#)[\[16\]](#)[\[17\]](#)
 - Filament Loading: The purified molybdenum sample is loaded onto a rhenium filament, often with an activator like Lanthanum(III) nitrate ($\text{La}(\text{NO}_3)_3$) to enhance ionization.[\[13\]](#)[\[18\]](#)
- Instrumentation and Measurement:
 - Instrument: A solid source thermal ionization mass spectrometer, such as the Thermo-Fisher Triton Plus, is used.[\[16\]](#)
 - Ionization: Molybdenum is ionized as the MoO_3^- species using a double filament assembly.[\[16\]](#)[\[17\]](#) High-purity oxygen may be introduced into the source to promote the formation of MoO_3^- ions.[\[16\]](#)
 - Detection: The MoO_3^- ion beams are collected by Faraday cup detectors.[\[16\]](#)
- Data Correction:
 - Oxygen Isobaric Correction: A significant challenge in N-TIMS is the isobaric interference from oxygen isotopes (^{17}O and ^{18}O) in the MoO_3^- ions. This is corrected for by simultaneously monitoring masses corresponding to these oxygen isobars.[\[16\]](#)[\[18\]](#)
 - Mass Fractionation Correction: Corrections for mass-dependent fractionation occurring during the TIMS measurement are applied.[\[17\]](#)[\[18\]](#)

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for determining the isotopic abundance of molybdenum using mass spectrometry.



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General workflow for molybdenum isotopic analysis.

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